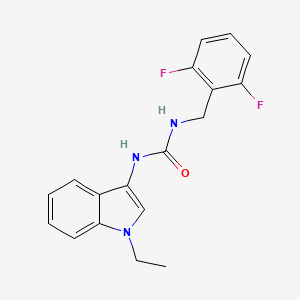
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly referred to as CCT251545, is a small molecule inhibitor that has been the subject of extensive scientific research in recent years. This compound has shown promising results in the field of cancer research, specifically in the treatment of various types of tumors.
Mecanismo De Acción
CCT251545 works by inhibiting the activity of the protein WEE1, which is involved in the regulation of the cell cycle. By inhibiting WEE1, CCT251545 prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism of action makes CCT251545 an attractive target for cancer therapy, as it specifically targets cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
CCT251545 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of WEE1, it has been found to induce DNA damage, activate the DNA damage response pathway, and inhibit the activity of the protein CDK1. These effects contribute to the compound's ability to inhibit tumor growth and induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CCT251545 is its specificity for cancer cells. This makes it an attractive target for cancer therapy, as it minimizes the risk of side effects associated with traditional chemotherapy. However, CCT251545 has some limitations when it comes to lab experiments. For example, it has a short half-life, which can make it difficult to study its effects over time. In addition, it can be difficult to administer the compound in vivo, as it is poorly soluble in water.
Direcciones Futuras
There are several future directions for research on CCT251545. One area of focus is the development of more effective methods for administering the compound in vivo. This could involve the use of nanoparticles or other delivery systems to improve solubility and increase bioavailability. Another area of focus is the identification of biomarkers that can be used to predict response to CCT251545. This could help to identify patients who are most likely to benefit from treatment with the compound. Finally, there is a need for further research on the long-term effects of CCT251545, particularly with regard to its potential for inducing DNA damage and contributing to the development of secondary cancers.
Métodos De Síntesis
CCT251545 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-chloroaniline with sodium azide to form 2-azidoaniline. This is followed by the reaction of 2-azidoaniline with ethyl 2-bromoacetate to form ethyl 2-(2-azidoanilino)acetate. The final step involves the reaction of ethyl 2-(2-azidoanilino)acetate with propargyl bromide to form CCT251545.
Aplicaciones Científicas De Investigación
CCT251545 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various types of tumors, including breast cancer, lung cancer, and melanoma. In addition, it has been found to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-8-11(12(19)15-7-6-14)16-17-18(8)10-5-3-2-4-9(10)13/h2-5H,7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKDNJFIOAMSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

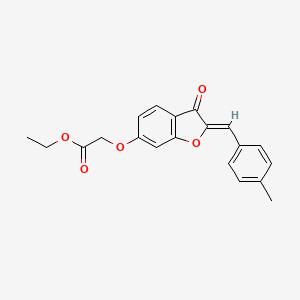
![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)
![1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2939852.png)
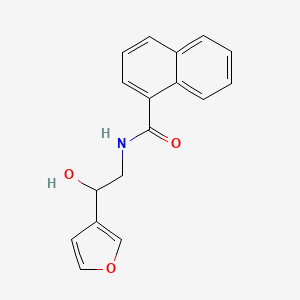
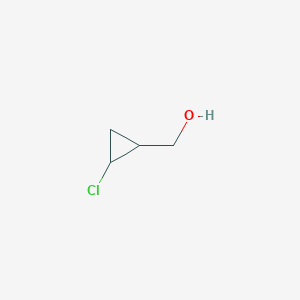
![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)

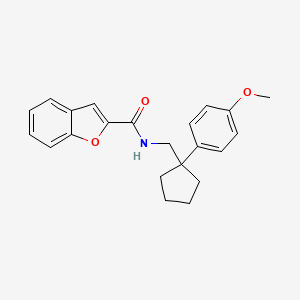

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
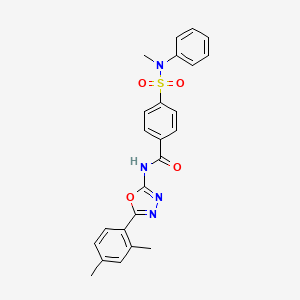
![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)
